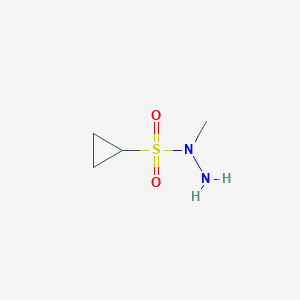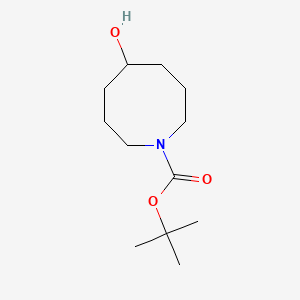![molecular formula C7H9N3O3 B6604342 methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate CAS No. 2115637-63-1](/img/structure/B6604342.png)
methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate (MTC) is a synthetic compound that has a wide range of applications in scientific research. It is a heterocyclic compound which contains two nitrogen atoms, two oxygen atoms, and six carbon atoms. MTC has been studied for its potential applications in organic synthesis, drug development, and medical research.
Applications De Recherche Scientifique
Methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate has been studied for its potential applications in organic synthesis, drug development, and medical research. In organic synthesis, this compound can be used as a reagent in a variety of reactions, including the synthesis of other heterocyclic compounds. In drug development, this compound can be used as a starting material for the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. In medical research, this compound can be used to study the biochemical and physiological effects of certain compounds on cells and organisms.
Mécanisme D'action
The mechanism of action of methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate is not yet fully understood. However, it is believed that this compound binds to certain receptors on the surface of cells and activates a cascade of biochemical reactions that lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain cancer cells, reduce inflammation, and promote the healing of wounds. It has also been shown to have anti-bacterial, anti-viral, and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate has several advantages for laboratory experiments. It is a relatively stable compound which is easy to synthesize and store. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of this compound in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate. These include further research into the mechanism of action of this compound, development of new synthetic methods for the production of this compound, and the study of its potential applications in drug development and medical research. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments. Finally, further research into the potential toxicity of this compound could lead to the development of safer laboratory protocols for its use.
Méthodes De Synthèse
Methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate can be synthesized using a variety of methods, including the use of a Grignard reagent, a nucleophilic substitution reaction, and a condensation reaction. The Grignard reagent is a chemical compound that is used to initiate a reaction with an organic compound. The nucleophilic substitution reaction involves the replacement of a hydrogen atom with an electronegative atom such as a halogen. The condensation reaction is a type of reaction in which two molecules are joined together with the release of a small molecule such as water.
Propriétés
IUPAC Name |
methyl 6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-12-7(11)6-5-4-13-3-2-10(5)9-8-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRHUNWXRFROBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2COCCN2N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)


![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)




